Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate
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Overview
Description
Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate is an organic compound with the molecular formula C12H10O4. It belongs to the class of isochromenes, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate typically involves organic synthesis reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the isochromene ring structure . Specific details on the reaction conditions and reagents used can vary, but they often involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to enhance reaction rates. The conditions can vary but often involve controlled temperatures and pressures to ensure optimal reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 7,8-dimethoxy-1-oxo-1H-isochromene-3-carboxylate: This compound has similar structural features but with additional methoxy groups, which can influence its chemical and biological properties.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Another structurally related compound with different functional groups, leading to distinct reactivity and applications.
Uniqueness
Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 7-methyl-1-oxoisochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-3-4-8-6-10(12(14)15-2)16-11(13)9(8)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPQFKRKOQMRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(OC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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